molecular formula C7H5Br2NO3 B1240776 4,6-Dibromo-3-hydroxyanthranilic acid CAS No. 160911-12-6

4,6-Dibromo-3-hydroxyanthranilic acid

Cat. No. B1240776
M. Wt: 310.93 g/mol
InChI Key: SEAVVBUQSYHVKP-UHFFFAOYSA-N
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Patent
US05523475

Procedure details

4,6-Dibromo-3-hydroxy-2-nitrobenzoic acid (4.09 g, 12 mmol) and PtS2 (160 mg, 0.62 mmol) in EtOH (150 mL) was hydrogenated at atmospheric pressure and room temperature for 45 h. Filtration and evaporation of the filtrate gave a crude product (3.69 g) which was purified by flash chromatography (SiO2, toluene-EtOAc). Treatment with activated charcoal in MeOH and crystallization from MeOH/H2O gave the title compound (2.51 g). Mp: 162°-164.5° C. 1H NMR (DMSO-d6): δ6.96 (s, 1H). 13C NMR (DMSO-d6): δ167.69, 140.56, 139.95, 121.81, 117.23, 112.53, 110.45. MS (EI, 70 ev): m/z (rel. int.) 309, 311, 313 (M+, 36, 72, 34).
Quantity
4.09 g
Type
reactant
Reaction Step One
[Compound]
Name
PtS2
Quantity
160 mg
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[C:9]([Br:11])[C:5]([C:6]([OH:8])=[O:7])=[C:4]([N+:12]([O-])=O)[C:3]=1[OH:15]>CCO>[Br:1][C:2]1[C:3]([OH:15])=[C:4]([NH2:12])[C:5](=[C:9]([Br:11])[CH:10]=1)[C:6]([OH:8])=[O:7]

Inputs

Step One
Name
Quantity
4.09 g
Type
reactant
Smiles
BrC1=C(C(=C(C(=O)O)C(=C1)Br)[N+](=O)[O-])O
Name
PtS2
Quantity
160 mg
Type
reactant
Smiles
Name
Quantity
150 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filtration and evaporation of the filtrate
CUSTOM
Type
CUSTOM
Details
gave a crude product (3.69 g) which
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography (SiO2, toluene-EtOAc)
CUSTOM
Type
CUSTOM
Details
Treatment with activated charcoal in MeOH and crystallization from MeOH/H2O

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=C(C(C(=O)O)=C(C1)Br)N)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.51 g
YIELD: CALCULATEDPERCENTYIELD 67.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.